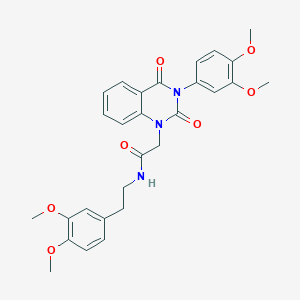

N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Description

N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic quinazolinone derivative characterized by a 3,4-dihydroquinazolin-2,4-dione core substituted with two 3,4-dimethoxyphenyl groups. The compound’s structure features a phenethyl acetamide side chain and a 3,4-dimethoxyphenyl group at the 3-position of the quinazolinone ring. The methoxy substituents likely enhance lipophilicity and influence binding interactions with biological targets, such as monoamine oxidases (MAOs) or ion channels, due to their electron-donating effects .

Properties

IUPAC Name |

2-[3-(3,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O7/c1-35-22-11-9-18(15-24(22)37-3)13-14-29-26(32)17-30-21-8-6-5-7-20(21)27(33)31(28(30)34)19-10-12-23(36-2)25(16-19)38-4/h5-12,15-16H,13-14,17H2,1-4H3,(H,29,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNMBOYSGXPVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-Dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : CHN O

- Molecular Weight : 359.426 g/mol

- CAS Number : 139-76-4

- Density : 1.13 g/cm³

- Boiling Point : 559.3 ºC at 760 mmHg

- Flash Point : 292 ºC

Biological Activity Overview

Research indicates that compounds within the quinazoline family, including derivatives like this compound, exhibit a range of biological activities:

Antimicrobial Activity

Quinazolines have shown promising results against various pathogens. For instance:

- Antileishmanial Activity : In vitro studies demonstrated that quinazoline derivatives exhibit significant anti-leishmanial activity with IC values in the low microgram range. For example, one study reported IC values of 1.164 µg/mL for related compounds against Leishmania amazonensis .

Antidiabetic and Anticancer Properties

Some quinazoline derivatives have been evaluated for their antidiabetic and anticancer properties:

- Antidiabetic Activity : Certain compounds have been noted for their ability to enhance insulin sensitivity and lower blood glucose levels in diabetic models.

- Anticancer Potential : Research has indicated that quinazolines can inhibit tumor growth and induce apoptosis in cancer cell lines.

The biological activities of this compound may be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : Molecular docking studies suggest that these compounds can inhibit key enzymes involved in disease pathology. For example, interactions with Pyridoxal Kinase have been highlighted as a target for anti-leishmanial activity .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

| Study | Compound | Activity | IC Value |

|---|---|---|---|

| 3a | Anti-leishmanial | 1.164 µg/mL | |

| 3b | Anti-leishmanial | 0.085 µg/mL | |

| Various Quinazolines | Anticancer | Varies by compound |

These findings indicate that derivatives of the quinazoline structure possess significant biological activity and potential therapeutic applications.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds similar to N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide exhibit antioxidant activities. These properties are crucial for developing therapies aimed at oxidative stress-related conditions such as neurodegenerative diseases and cardiovascular disorders .

Neuroprotective Effects

The compound's structural analogs have been studied for their neuroprotective effects. It is posited that through modulation of neurotransmitter systems and reduction of excitotoxicity (particularly at NMDA receptors), similar compounds can help mitigate the effects of neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

This compound has shown promise in anti-inflammatory applications. By acting on various signaling pathways involved in inflammation, it may serve as a therapeutic agent for inflammatory diseases such as arthritis and colitis .

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of a related compound in a rodent model of ischemic stroke. The results showed significant reductions in neuronal death and improved functional recovery post-stroke when treated with the compound. This suggests potential applications in acute neurological injuries .

Case Study 2: Antioxidant Efficacy in Cell Cultures

In vitro studies demonstrated that derivatives of this compound effectively scavenged free radicals and reduced lipid peroxidation in cultured neuronal cells exposed to oxidative stress .

Research Findings

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Quinazolinone-Acetamide Derivatives

Key Differences in Pharmacological Potential

Substituent Effects on Bioactivity :

- The target compound’s dual 3,4-dimethoxyphenyl groups may improve blood-brain barrier penetration compared to dichlorophenyl analogs (e.g., ), which are more electrophilic but less lipophilic.

- Trimethoxyphenyl derivatives (e.g., ) exhibit stronger antimicrobial activity due to increased aromatic stacking, whereas dichlorophenyl derivatives (e.g., ) show anticonvulsant efficacy via voltage-gated sodium channel modulation.

Synthetic Accessibility :

- The target compound likely follows a synthesis route involving anthranilic acid condensation and acetamide coupling, similar to methods in . In contrast, thiazol-containing derivatives (e.g., ) require additional steps for heterocycle formation.

Solubility and Stability :

- Methoxy groups in the target compound enhance solubility in polar organic solvents compared to halogenated analogs . However, the cyclohexyl group in reduces aqueous solubility significantly.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide, and how can reaction conditions be optimized?

- The synthesis involves multi-step reactions, including cyclization of anthranilic acid derivatives and coupling with substituted phenethylamines. Critical parameters include solvent selection (e.g., dimethylformamide for solubility), temperature control (60–80°C for cyclization), and catalysts like potassium carbonate to promote amide bond formation. Yield optimization requires monitoring intermediates via TLC and HPLC purification to reduce by-products .

- Example protocol : Dissolve the quinazolinone precursor in DMF, add 1.2 equivalents of 3,4-dimethoxyphenethylamine, and stir at 70°C for 12 hours under nitrogen. Purify via column chromatography (ethyl acetate/hexane, 3:7) to isolate the acetamide derivative.

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms the quinazolinone core, methoxy groups, and acetamide linkage. For example, the 2,4-dioxo protons appear as singlets near δ 11.2 ppm .

- High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 591.68 for C30H33N5O6S). X-ray crystallography (if crystals are obtainable) resolves stereochemical details, as demonstrated for related quinazolinones .

Q. What preliminary biological assays are recommended for screening its pharmacological potential?

- In vitro enzyme inhibition assays : Test against kinases (e.g., EGFR) or cyclooxygenase isoforms (COX-1/COX-2) using fluorometric or colorimetric substrates. IC50 values can guide structure-activity relationship (SAR) studies .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Note that methoxy groups may enhance membrane permeability but require dose-dependent toxicity checks .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity across different studies?

- Case example : If anti-inflammatory activity is reported in one study but absent in another, validate assay conditions (e.g., LPS-induced RAW264.7 macrophages vs. primary cells). Check for batch-to-batch purity variations (≥95% via HPLC) and solvent effects (DMSO vs. saline) .

- Statistical tools : Apply ANOVA with post-hoc Tukey tests to compare replicates. Use cheminformatics tools (e.g., Schrödinger’s QikProp) to predict off-target interactions that might explain discrepancies .

Q. What strategies are effective for optimizing the compound’s pharmacokinetic profile?

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., demethylation of methoxy groups). Introduce fluorine atoms or methyl substituents to block oxidation .

- Solubility enhancement : Formulate as nanocrystals or co-crystals with succinic acid. A study on analogous quinazolinones showed a 3.5-fold solubility increase using PEG-400 .

Q. How can in silico modeling guide the design of derivatives with improved target selectivity?

- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The dimethoxyphenyl group may occupy hydrophobic pockets, while the acetamide linker hydrogen-bonds with Arg120 .

- ADMET prediction : Employ SwissADME to optimize logP (target ≤3.5) and reduce hERG inhibition risks. Derivatives with bulkier substituents (e.g., trifluoromethyl) may improve selectivity but require synthetic feasibility checks .

Methodological Challenges and Solutions

Handling synthetic intermediates with low stability

- Issue : The quinazolinone intermediate degrades under acidic conditions.

- Solution : Use anhydrous solvents (e.g., THF) and avoid prolonged exposure to light. Stabilize via freeze-drying and store at –20°C under argon .

Interpreting complex NMR spectra due to rotameric equilibria

- Issue : Splitting of acetamide NH protons in DMSO-d6.

- Solution : Record spectra at elevated temperatures (50°C) to coalesce rotamers. Compare with DFT-calculated chemical shifts (Gaussian 16) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.